2-methylpropyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate
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Overview
Description
2-methylpropyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate is a complex organic compound with a unique structure It is characterized by the presence of a 1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl group, which is a bicyclic structure containing a methanoisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the methanoisoindole core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic methanoisoindole structure.
Attachment of the propanoyl group: The propanoyl group is introduced through an acylation reaction, often using reagents such as acyl chlorides or anhydrides.
Coupling with 4-aminobenzoic acid: The final step involves coupling the intermediate with 4-aminobenzoic acid to form the desired compound. This step may require the use of coupling agents such as EDCI or DCC to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using electrophiles like acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methylpropyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-methylpropyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoic acid
- 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl trifluoromethanesulfonate
Uniqueness
2-methylpropyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H26N2O5 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-methylpropyl 4-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C23H26N2O5/c1-13(2)12-30-23(29)14-5-7-17(8-6-14)24-18(26)9-10-25-21(27)19-15-3-4-16(11-15)20(19)22(25)28/h3-8,13,15-16,19-20H,9-12H2,1-2H3,(H,24,26) |
InChI Key |
WKGMNKXVUQITCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3C4CC(C3C2=O)C=C4 |
Origin of Product |
United States |
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